molecular formula C15H13FN2O4 B12499799 1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(4-Fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12499799
M. Wt: 304.27 g/mol
InChI Key: FHJMMMPIPNGDOS-UHFFFAOYSA-N
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Description

1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a fluorinated aromatic ring, a carbamoyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid with a suitable carbamoylating agent to form the intermediate carbamate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluoro-2-methylphenyl)-4-methyl-2-oxopyridine-3-carboxylic acid: Shares a similar core structure but differs in the position and type of substituents.

    4-fluoro-2-methylbenzoic acid: A precursor in the synthesis of the target compound, with a simpler structure.

    Pyridine derivatives: Various pyridine-based compounds with different functional groups and applications.

Uniqueness

1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of a fluorinated aromatic ring and a carbamoyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H13FN2O4

Molecular Weight

304.27 g/mol

IUPAC Name

1-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H13FN2O4/c1-9-6-11(16)3-4-12(9)17-13(19)8-18-7-10(15(21)22)2-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22)

InChI Key

FHJMMMPIPNGDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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